7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrido-triazolopyrimidinone scaffold with a 2-aminophenyl substituent at the 7-position. This structure combines a triazolo-pyrimidine core with a pyridine ring, creating a rigid, planar system.
Properties
Molecular Formula |
C14H10N6O |
|---|---|
Molecular Weight |
278.27 g/mol |
IUPAC Name |
11-(2-aminophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H10N6O/c15-10-3-1-2-4-12(10)19-6-5-11-9(13(19)21)7-16-14-17-8-18-20(11)14/h1-8H,15H2 |
InChI Key |
YEYZZAAJVNINDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC3=C(C2=O)C=NC4=NC=NN34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes as starting materials.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-aminophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrido-triazolopyrimidinones and triazolopyrimidine derivatives, focusing on substituent effects, molecular properties, and reported applications.
Substituent Variations and Electronic Effects
The 7-position substituent significantly influences the compound’s electronic and steric properties:
- 7-(2-Aminophenyl) group (Target): The amino group (-NH2) at the phenyl 2-position is electron-donating, enhancing hydrogen-bonding capacity and solubility in polar solvents. This substituent may improve binding affinity in biological systems .
- 7-(2-Furylmethyl) group (): The furan ring introduces heteroatom-mediated π-π interactions and moderate electron-withdrawing effects due to oxygen’s electronegativity. This may reduce solubility compared to amino-substituted analogs .
- Molecular weight: 244.26 g/mol .
- 7-(4-Nitrophenyl) group (): The nitro group (-NO2) is strongly electron-withdrawing, reducing electron density on the core scaffold. This may enhance stability but decrease solubility. Molecular weight: 308.25 g/mol .
- 7-(2-Ethylphenyl) group (): An ethyl group provides hydrophobic character, favoring lipid membrane permeability.
Molecular Weight and Physicochemical Properties
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